molecular formula C14H12F3NO4S B6384977 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol CAS No. 1261896-31-4

5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384977
CAS No.: 1261896-31-4
M. Wt: 347.31 g/mol
InChI Key: KMSJSMZULRGINP-UHFFFAOYSA-N
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Description

5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol is a phenolic derivative featuring a trifluoromethoxy (-OCF₃) substituent at position 3 and a 3-methylsulfonylaminophenyl (-NH-SO₂-CH₃-C₆H₄) group at position 4.

Properties

IUPAC Name

N-[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO4S/c1-23(20,21)18-11-4-2-3-9(5-11)10-6-12(19)8-13(7-10)22-14(15,16)17/h2-8,18-19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSJSMZULRGINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686755
Record name N-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-31-4
Record name N-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethoxyphenol and 3-methylsulfonylaminobenzene.

    Coupling Reaction: A coupling reaction is performed to attach the 3-methylsulfonylaminobenzene to the 3-trifluoromethoxyphenol.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced trifluoromethoxy derivatives.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, triggering a cascade of biochemical and physiological effects. These effects may include inhibition of cell proliferation, reduction of inflammation, and modulation of oxidative stress pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs :
Compound Name Substituents Molecular Weight (g/mol) Key Features Source
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol -3-OCF₃, -5-(3-NH-SO₂-CH₃-C₆H₄) Not explicitly reported Combines trifluoromethoxy and methylsulfonamide groups; moderate polarity N/A
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol -3-F, -5-(3-NH-SO₂-CH₃-C₆H₄) Not reported Fluorine substituent instead of trifluoromethoxy; smaller, less electron-withdrawing
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]benzene-1,3-dicarboxylic acid -3-OCF₃, -5-(3,5-di-COOH-C₆H₃) Not reported Trifluoromethoxy retained; additional carboxylic acids increase hydrophilicity
2-Chloro-6-(4-methylsulfonyl-piperazin-1-yl-methyl)-4-morpholinofuro[3,2-d]pyrimidine Methylsulfonyl-piperazine, morpholine 567.2 (M⁺) Heterocyclic core; methylsulfonamide in a piperazine ring
Electronic Effects :
  • Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing effect enhances metabolic stability and influences π-π stacking in receptor binding.
  • Fluorine (-F) : Smaller substituent with moderate electron-withdrawing properties; may reduce steric hindrance compared to -OCF₃ .
  • Methylsulfonamide (-NH-SO₂-CH₃) : Acts as a hydrogen bond acceptor; common in kinase inhibitors (e.g., COX-2 inhibitors).

Biological Activity

5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Trifluoromethoxy group : Enhances lipophilicity and biological membrane penetration.
  • Methylsulfonylamino group : Capable of forming hydrogen bonds with target proteins, influencing their activity.

The biological activity of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol is attributed to its interaction with specific molecular targets. The trifluoromethoxy group increases the compound's affinity for lipid membranes, facilitating cellular uptake. Additionally, the methylsulfonylamino group can interact with various proteins, potentially modulating their function.

Antimicrobial Activity

Research indicates that 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • Breast cancer
  • Lung cancer

The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol revealed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus. The compound was found to be more effective than several standard antibiotics used in clinical settings.
  • Cancer Cell Line Testing : In a series of experiments involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells.

Comparative Analysis

To better understand the unique properties of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol, it is beneficial to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
Compound AModerateHighLacks trifluoromethyl group
Compound BHighModerateDifferent sulfonamide structure
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol High High Contains both trifluoromethyl and methylsulfonylamino groups

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